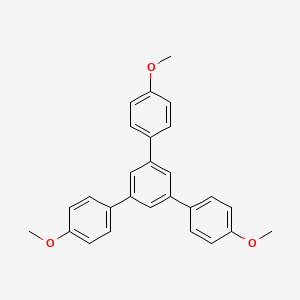

1,3,5-Tris(4-methoxyphenyl)benzene

Overview

Description

1,3,5-Tris(4-methoxyphenyl)benzene is a chemical compound with the linear formula C6H3(C6H4OCH3)3 . It has a molecular weight of 396.48 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H3(C6H4OCH3)3 . It has a molecular weight of 396.48 .Physical and Chemical Properties Analysis

This compound has a melting point of 143-146 °C . It has a density of 1.1±0.1 g/cm3, a boiling point of 553.4±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C .Scientific Research Applications

Sensing and Capture Applications

- Selective Sensing and Capture of Picric Acid : 1,3,5-Tris(4-methoxyphenyl)benzene and its derivatives, such as 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene, have been utilized for the highly selective and remarkable fluorescence quenching in the presence of picric acid, demonstrating potential as a fluorescent chemo-sensor. This selectivity is achieved through multiple hydrogen bonds, π–π interactions, and electrostatic interactions between the compound and picric acid (Vishnoi et al., 2015).

Material Synthesis and Properties

Synthesis of Dendrimer Series : A series of 1st tier dendrimers, including derivatives of this compound, have been reported for their superhydrophobic properties and potential in optical activities, free radical scavenging, and protein binding studies. These properties were investigated using various spectroscopic techniques (Makawana & Singh, 2020).

High Surface Area in Porous Frameworks : The compound has been utilized in creating a thermally stable, high-surface-area framework through hydrogen bonds and π-stacking, indicating potential applications in gas adsorption (Zentner et al., 2015).

Nonlinear Optical Properties : Derivatives of this compound have been studied for their nonlinear optical properties, suggesting potential applications in optical devices due to significant nonlinear optical behavior (Mostaghni et al., 2022).

Catalysis in Covalent Organic Frameworks : The compound has been used in the construction of crystalline covalent organic frameworks (COFs) with amide active sites, demonstrating efficiency in catalyzing Knoevenagel condensation reactions (Li et al., 2019).

Molecular and Crystal Studies

Molecular and Crystal Structure Analysis : Studies have been conducted on the crystal structures of derivatives of this compound, exploring their molecular interactions and potential in forming specific crystal structures (Sharutin & Sharutina, 2016).

Synthesis and Antioxidation Mechanism Investigation : Research has been conducted on the synthesis of 1,3,5-Tris(phenylamino) benzene derivatives and their antioxidation behavior, demonstrating better antioxidation ability than common antioxidants (Changqing et al., 2016).

Self-Assembly and Surface Chemistry : The compound's derivatives have been used to study the concentration-dependent self-assembly at solid-liquid interfaces, exploring their potential in engineering organic porous structures (Silly, 2017).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been used as building blocks for metal-organic frameworks (mofs) , suggesting that its targets could be the components of these frameworks.

Mode of Action

Given its structural similarity to other compounds used in mofs, it’s plausible that it interacts with its targets by forming bonds to create a 3d microporous material .

Biochemical Pathways

Mofs, which this compound may help form, are known to be involved in gas adsorption and separation technologies .

Result of Action

As a potential component of mofs, it may contribute to the formation of 3d microporous materials that have applications in gas storage, gas separation, and catalysis .

Properties

IUPAC Name |

1,3,5-tris(4-methoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O3/c1-28-25-10-4-19(5-11-25)22-16-23(20-6-12-26(29-2)13-7-20)18-24(17-22)21-8-14-27(30-3)15-9-21/h4-18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHSLHOMBWKQMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50324627 | |

| Record name | 1,3,5-Tris(4-methoxyphenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7509-20-8 | |

| Record name | 7509-20-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Tris(4-methoxyphenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,3,5-tris(4-methoxyphenyl)benzene interact with the gold surface, and what are the downstream effects of this interaction?

A1: this compound exhibits selective self-assembly on the Au(111) surface, preferentially adsorbing onto the face-centered cubic (FCC) regions. [] This selective adsorption is driven by a higher adsorption energy of TMPB molecules at FCC regions compared to other regions on the gold surface. [] This interaction leads to a concentration-dependent modification of the herringbone reconstruction typically observed on Au(111). As the concentration of TMPB increases, the FCC regions expand, indicating a lifting of the herringbone reconstruction. [] This selective assembly and surface modification could potentially be used to guide the co-adsorption of other functional molecules, paving the way for the creation of complex nanostructures. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid](/img/structure/B1296410.png)